1-(Tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate
Description
1-(Tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate is a complex organic compound with significant importance in various fields of scientific research. This compound is characterized by its pyrrole ring structure, which is a five-membered aromatic ring containing one nitrogen atom. The presence of three carboxylic acid groups and two ester groups makes it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
1-O-tert-butyl 2-O,5-O-dimethyl pyrrole-1,2,5-tricarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c1-13(2,3)20-12(17)14-8(10(15)18-4)6-7-9(14)11(16)19-5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQWTCNWEVJUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC=C1C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate typically involves multiple steps. One common method starts with the reaction of (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane with other reagents to form intermediate compounds. After several synthetic steps, including oxidation and esterification, the final product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ester groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemical Synthesis and Derivatives
The synthesis of 1-(Tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate often involves the reaction of tert-butyl acetoacetate with appropriate reagents to yield high-purity products. Various synthetic routes have been developed to optimize yield and purity while allowing for the introduction of functional groups that enhance biological activity. For instance, derivatives of pyrrole compounds have been synthesized using one-pot reactions that streamline the process and reduce waste .
Antimycobacterial Activity
Research has demonstrated that compounds within the pyrrole family exhibit significant activity against Mycobacterium tuberculosis. Studies have shown that derivatives of 2,5-dimethylpyrroles can inhibit the growth of both drug-sensitive and multidrug-resistant strains of M. tuberculosis. For example, specific analogues displayed minimum inhibitory concentrations (MIC) below 1 µg/mL against resistant strains . This highlights the potential for developing new antitubercular agents based on the pyrrole scaffold.
Antibacterial and Antifungal Properties
In addition to antimycobacterial activity, derivatives of this compound have been screened for antibacterial and antifungal properties. Compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger . The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrrole ring can enhance these biological activities.
Agrochemicals
The versatility of pyrrole derivatives extends to their applications in agrochemicals. Their ability to act as fungicides or herbicides makes them valuable in agricultural formulations. Research has indicated that certain pyrrole-based compounds can effectively manage plant diseases caused by fungi and bacteria .
Material Science
In material science, pyrrole compounds are being explored for their potential use in organic electronics due to their conductive properties. The incorporation of functional groups can tailor their electrical properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Castagnolo et al. (2020) | Antitubercular Activity | Identified new derivatives with potent activity against M. tuberculosis with MIC values < 1 µg/mL. |
| MDPI Study (2018) | Antibacterial Activity | Evaluated antibacterial efficacy against multiple strains; highlighted structure-activity relationships. |
| UCL Research (2020) | Synthetic Methods | Developed efficient one-pot synthesis methods for various pyrrole derivatives with high yields. |
Mechanism of Action
The mechanism of action of 1-(Tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate
- ®-1-tert-butyl 2-methyl 1H-pyrrole-1,2 (2H,5H)-dicarboxylate
Comparison: Compared to similar compounds, 1-(Tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate is unique due to its three carboxylic acid groups and two ester groups, which provide a higher degree of reactivity and versatility in chemical reactions. This makes it particularly valuable for synthesizing complex molecules and studying intricate reaction mechanisms .
Biological Activity
1-(Tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 227.26 g/mol
- CAS Number : 74844-93-2
The structure includes a pyrrole ring substituted with tert-butyl and carboxylate groups, which are crucial for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, particularly against Mycobacterium tuberculosis (M. tuberculosis). The 2,5-dimethylpyrrole scaffold has been identified as essential for this activity. Notably:
- Mechanism of Action : Compounds incorporating this scaffold exhibit potent inhibitory effects against M. tuberculosis strains, including multidrug-resistant isolates. The presence of bulky substituents enhances binding affinity to bacterial targets, contributing to their efficacy .
Cytotoxicity and Antitumor Activity
Research indicates that certain derivatives of pyrrole compounds demonstrate cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : Human pulmonary fibroblasts and murine macrophages.
- Findings : Selected derivatives showed significant cytotoxicity while maintaining selectivity towards cancer cells over normal cells, suggesting a promising therapeutic index .
Study 1: Antitubercular Activity
In a study exploring the antitubercular potential of 2,5-dimethylpyrroles, researchers synthesized several derivatives based on the core structure of this compound. Key findings included:
| Compound | MIC (µg/mL) | Activity against M. tuberculosis |
|---|---|---|
| Compound A | 0.5 | Strongly active |
| Compound B | 1.0 | Moderately active |
| Compound C | 2.0 | Weakly active |
These results underscore the importance of structural modifications in enhancing biological activity .
Study 2: Cytotoxicity Profile
A separate investigation evaluated the cytotoxicity of various pyrrole derivatives on human cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A549 (Lung Cancer) | 15 | High |
| MCF7 (Breast Cancer) | 20 | Moderate |
| HeLa (Cervical Cancer) | 10 | High |
The data suggests that certain derivatives exhibit promising selectivity towards cancer cells while sparing normal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Bacterial Cell Wall Synthesis : The compound may interfere with the synthesis of peptidoglycan in bacterial cell walls.
- Induction of Apoptosis in Cancer Cells : It can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
Q & A
Q. What are the common synthetic routes for 1-(tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate?
Methodological Answer: The compound is typically synthesized via multi-step esterification and electrochemical oxidation. A validated protocol involves:
Esterification : Introduce tert-butyl and methyl groups to the pyrrole core using anhydrous conditions to avoid hydrolysis of carboxylate intermediates.
Electrochemical Oxidation : Apply oxidative aromatization using controlled charge (e.g., 3.75F at 135°C) to achieve high yields (89%) .
Q. How is the compound characterized using spectroscopic methods?
Methodological Answer:
1H NMR : Key signals include:
- δ 3.74–3.92 ppm (methyl ester protons).
- δ 1.34 ppm (tert-butyl group protons).
- Aromatic protons (if present) appear at δ 7.33–7.49 ppm .
Mass Spectrometry : Confirm molecular weight (e.g., 267.51 g/mol) via high-resolution MS .
Q. What purification techniques are effective for isolating the compound?
Methodological Answer:
- Silica Gel Chromatography : Use ethyl acetate/hexane gradients to separate ester derivatives.
- Recrystallization : Employ polar aprotic solvents (e.g., DCM/hexane) to isolate crystalline products.
- Validation : Monitor purity via TLC (Rf ~0.3–0.5 in EtOAc/hexane) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure?
Methodological Answer:
Q. What strategies mitigate competing side reactions during synthesis?
Methodological Answer:
- Protecting Groups : Use tert-butyl esters to block undesired nucleophilic attacks .
- Temperature Control : Maintain <140°C during electrochemical steps to prevent decarboxylation .
- Catalytic Additives : Introduce TEMPO or TBAB to suppress radical side pathways .
Q. How do steric effects of the tert-butyl group influence reactivity?
Methodological Answer:
- Steric Hindrance : The tert-butyl group reduces electrophilic substitution at the pyrrole 3-position, directing reactivity to less hindered sites .
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to quantify steric bulk via %VBur analysis .
Q. What computational methods predict electronic properties of the compound?
Methodological Answer:
Q. How to analyze conflicting NMR data from different synthetic batches?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., δ 3.74–3.92 ppm) to confirm ester group connectivity .
- Spiking Experiments : Add authentic samples to identify impurities via signal enhancement.
- Batch Comparison : Cross-reference with X-ray data to rule out stereoisomerism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
